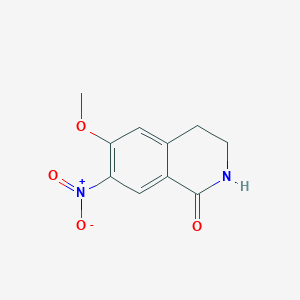![molecular formula C21H22N2O2 B14131643 2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a phenylpiperazine moiety linked to an isoindole-1,3-dione core, making it a subject of interest for various scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with phenylpiperazine under controlled conditions. One common method includes heating the reactants in a solventless environment, which not only simplifies the process but also adheres to green chemistry principles . The reaction conditions often involve simple heating and purification steps to ensure the desired product’s purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. These methods are designed to optimize yield and reduce waste, making the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the compound’s electronic properties, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the phenylpiperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylpiperazine derivatives .
科学研究应用
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione has several scientific research applications:
作用机制
The mechanism of action of 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine. This inhibition enhances cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer’s disease . Additionally, the compound may interact with other receptors and enzymes, modulating various biological pathways .
相似化合物的比较
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is used as an acetylcholinesterase inhibitor.
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic activity, this compound shares structural similarities with 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione.
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: This derivative exhibits anti-cancer properties and is structurally related to the compound .
Uniqueness
What sets 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione apart is its dual functionality as both an enzyme inhibitor and a receptor modulator. This versatility makes it a valuable tool in medicinal chemistry and pharmacology, offering potential therapeutic benefits across various domains .
属性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-[2-(1-phenylpiperidin-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H22N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)15-12-16-10-13-22(14-11-16)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
InChI 键 |
IWZKSYNKYKEYHL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)






![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)
![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)


![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
